molecular formula C11H20O3 B13876210 8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane

8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane

Katalognummer: B13876210
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: LJEYYJUGHIISDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[45]decane is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage between a dioxane ring and a decane ring, with methoxymethyl and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxane derivative with a suitable alkylating agent, such as methoxymethyl chloride, in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both methoxymethyl and methyl substituents. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

8-(methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H20O3/c1-10(9-12-2)3-5-11(6-4-10)13-7-8-14-11/h3-9H2,1-2H3

InChI-Schlüssel

LJEYYJUGHIISDP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(CC1)OCCO2)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.